

Application Notes and Protocols for Preparing Sulfobromophthalein Solutions for Injection

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Compound of Interest

Compound Name: Sulfobromophthalein

Cat. No.: B1203653

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Introduction

Sulfobromophthalein (BSP) sodium is a diagnostic agent historically used for the assessment of liver function. The preparation of a sterile, stable, and safe solution for injection is critical for its use in preclinical and clinical research. This document provides detailed application notes and protocols for the formulation, sterilization, and quality control of a 50 mg/mL

Sulfobromophthalein Sodium solution for injection, adhering to standards suitable for research and drug development purposes.

Materials and Equipment

Materials

- **Sulfobromophthalein** Sodium, USP grade
- Water for Injection (WFI)
- Sodium Hydroxide solution (e.g., 0.1 N), for pH adjustment
- Hydrochloric Acid solution (e.g., 0.1 N), for pH adjustment
- Sterile vials and stoppers
- Sterile, pyrogen-free filtration units (0.22 μ m pore size)

Equipment

- Calibrated analytical balance
- pH meter with a calibrated electrode
- Glassware (beakers, graduated cylinders)
- Magnetic stirrer and stir bars
- Autoclave (if applicable)
- Laminar flow hood or isolator for aseptic processing
- Vial crimper
- Particulate matter counter
- Endotoxin detection system (e.g., LAL test kit)
- UV-Vis Spectrophotometer

Formulation and Preparation Protocol

The standard formulation for **Sulfobromophthalein Sodium Injection** is a 50 mg/mL aqueous solution. The final solution should be clear, colorless to pale yellow, and have a pH between 5.0 and 6.0.^{[1][2]}

Quantitative Formulation

Ingredient	Quantity per mL	Function
Sulfobromophthalein Sodium	50 mg	Active Ingredient
Water for Injection (WFI)	q.s. to 1 mL	Vehicle
Sodium Hydroxide/Hydrochloric Acid	q.s. for pH adjustment	pH modifier

Step-by-Step Preparation Protocol

This protocol describes the preparation of a 100 mL batch of **Sulfbromophthalein** Sodium Injection. Adjust volumes as necessary for different batch sizes. All operations should be performed in a clean environment, with aseptic techniques employed during sterile filtration and filling.

- Weighing: Accurately weigh 5.0 g of **Sulfbromophthalein** Sodium powder.
- Dissolution: In a suitable glass beaker, measure approximately 80 mL of Water for Injection. While stirring with a magnetic stirrer, slowly add the weighed **Sulfbromophthalein** Sodium powder. Continue stirring until the powder is completely dissolved.
- pH Measurement and Adjustment:
 - Calibrate the pH meter according to the manufacturer's instructions.
 - Measure the pH of the solution.
 - If necessary, adjust the pH to be within the range of 5.0 to 6.0 using small additions of 0.1 N Sodium Hydroxide solution to increase the pH or 0.1 N Hydrochloric Acid solution to decrease the pH.^[1] Record the final pH.
- Final Volume Adjustment: Quantitatively transfer the pH-adjusted solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of WFI and add it to the flask. Add WFI to bring the final volume to 100 mL. Mix thoroughly.
- Sterilization: The choice of sterilization method is critical. As information on the heat stability of **sulfbromophthalein** is not extensively available, sterile filtration is the recommended method to avoid potential degradation.
 - Sterile Filtration: In a laminar flow hood or isolator, pass the solution through a sterile 0.22 µm filter into a sterile receiving vessel.
- Aseptic Filling: Aseptically fill the sterilized solution into sterile vials of the desired size.
- Closure: Loosely insert sterile stoppers into the vials and transfer them to a lyophilizer for stopper seating under vacuum, or fully seat the stoppers manually using aseptic technique.

- Crimping: Secure the stoppers with aluminum crimp seals.
- Visual Inspection: Inspect each vial for particulate matter and container-closure integrity.

Quality Control

A comprehensive set of quality control tests must be performed to ensure the safety, purity, and potency of the final product.

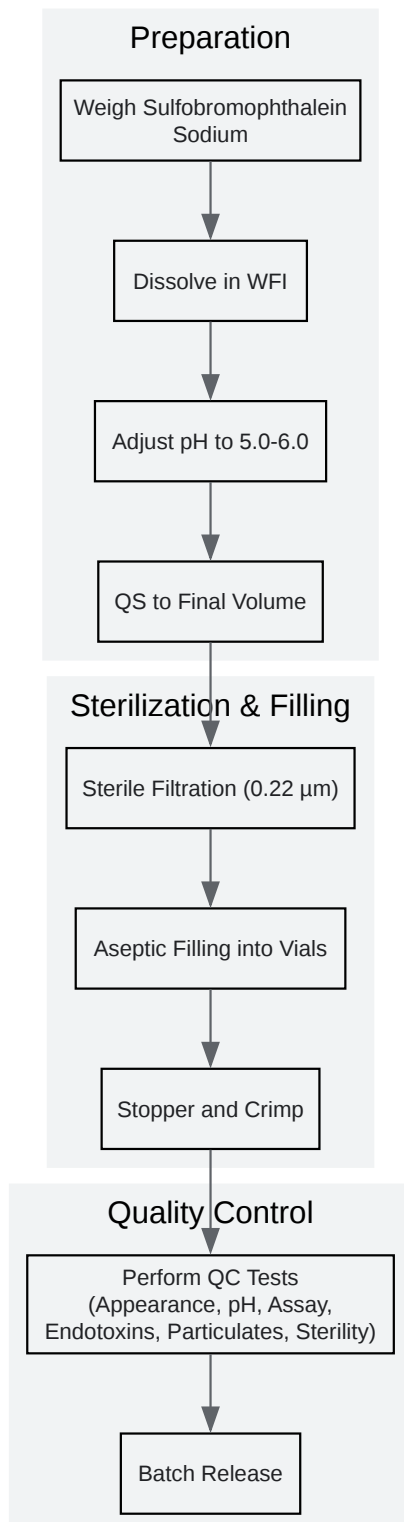
Quality Control Specifications

Test	Method	Acceptance Criteria
Appearance	Visual Inspection	Clear, colorless to pale yellow solution, essentially free from visible particles.
Identification	UV-Vis Spectrophotometry	The UV absorption spectrum of the sample corresponds to that of a Sulfobromophthalein Sodium reference standard.
pH	Potentiometry (USP <791>)	5.0 – 6.0[1]
Assay	UV-Vis Spectrophotometry	94.0% - 106.0% of the labeled amount of Sulfobromophthalein Sodium. [1]
Bacterial Endotoxins	USP <85> (LAL Test)	Not more than 5.0 EU/kg. The endotoxin limit for the injection is calculated using the formula K/M , where K is 5 EU/kg and M is the maximum human dose in kg/hr .[3]
Particulate Matter	USP <788> Light Obscuration Method	For containers <100 mL: ≤ 6000 particles/container $\geq 10 \mu\text{m}$ and ≤ 600 particles/container $\geq 25 \mu\text{m}$. [4]
Sterility	USP <71>	Meets the requirements of the sterility test (no microbial growth).
Container-Closure Integrity	Dye Ingress or other suitable method	No evidence of leakage.

Diagrams

Experimental Workflow

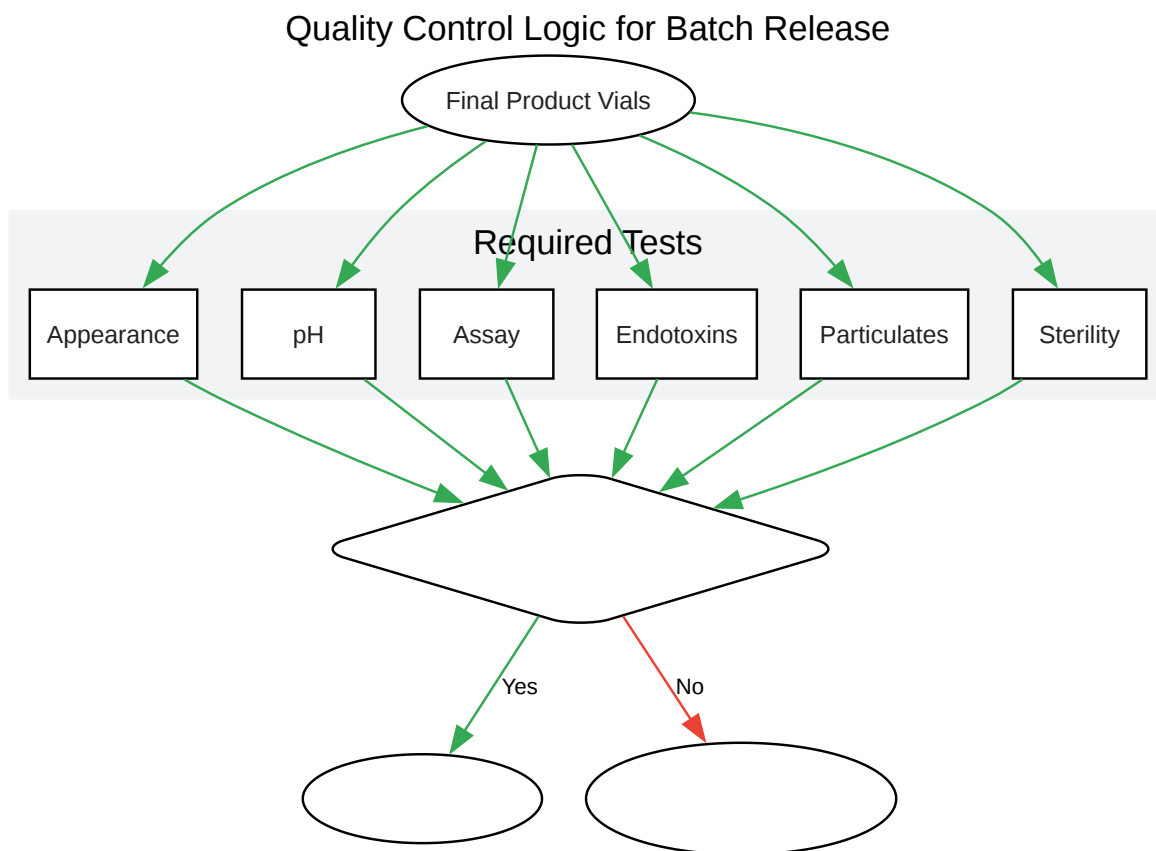
Workflow for Preparing Sulfobromophthalein Injection



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Caption: Workflow for Preparing **Sulfobromophthalein** Injection.

Quality Control Logical Relationships



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Caption: Quality Control Logic for Batch Release.

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